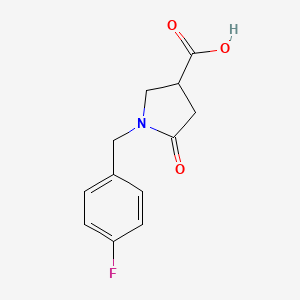

1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Description

The exact mass of the compound 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c13-10-3-1-8(2-4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAFJFDPMVQTJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381694 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96449-68-2 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Fluoro-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The methodologies presented are based on established synthetic routes for analogous compounds and provide a comprehensive framework for its preparation and characterization.

Synthetic Pathway Overview

The synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through a straightforward and efficient two-step process. The core strategy involves the Michael addition of 4-fluorobenzylamine to itaconic acid, followed by an intramolecular cyclization to form the desired pyrrolidinone ring system.

Caption: Overall synthetic workflow for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of the target compound. The procedure is adapted from established methods for the synthesis of structurally similar 1-aryl-5-oxopyrrolidine-3-carboxylic acids.[1][2][3][4][5]

Synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

This one-pot procedure combines the initial Michael addition and subsequent cyclization.

Materials:

-

4-Fluorobenzylamine

-

Itaconic acid

-

Water (deionized)

-

Hydrochloric acid (5% aqueous solution)

-

Sodium hydroxide (5% aqueous solution)

-

Sodium dithionite (optional, for decolorizing)

Procedure:

-

A mixture of 4-fluorobenzylamine (1.0 eq), itaconic acid (1.2 eq), and water is heated to reflux.

-

The reaction mixture is maintained at reflux for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, the mixture is cooled to room temperature.

-

The formed precipitate is filtered and washed with water.

-

The crude product is purified by dissolving it in a 5% aqueous sodium hydroxide solution.

-

(Optional) Sodium dithionite can be added to the alkaline solution to decolorize it.

-

The solution is then filtered to remove any insoluble impurities.

-

The filtrate is acidified with a 5% aqueous hydrochloric acid solution to a pH of approximately 1-2 to precipitate the pure product.

-

The resulting white solid is filtered, washed thoroughly with water, and dried under vacuum to yield 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.

References

- 1. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical Properties

1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a derivative of pyroglutamic acid, a five-membered lactam ring. The presence of a 4-fluorobenzyl group at the nitrogen atom and a carboxylic acid function at the 3-position of the pyrrolidinone ring suggests its potential as a scaffold in medicinal chemistry.

| Property | Value | Source |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | N/A |

| CAS Number | 96449-68-2 | N/A |

| Molecular Formula | C₁₂H₁₂FNO₃ | N/A |

| Molecular Weight | 237.23 g/mol | [1] |

| Melting Point | 150 °C | N/A |

| Boiling Point | 476.2±45.0 °C (Predicted) | N/A |

| Density | 1.387±0.06 g/cm3 (Predicted) | N/A |

Synthesis

A detailed experimental protocol for the synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is not explicitly available in the reviewed literature. However, based on the established synthesis of structurally related compounds, a reliable synthetic route can be proposed. The general method involves the condensation of a substituted amine with itaconic acid.[2][3][4][5]

Proposed Experimental Protocol: Synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is adapted from the synthesis of similar 5-oxopyrrolidine-3-carboxylic acid derivatives.[6]

Materials:

-

4-Fluorobenzylamine

-

Itaconic acid

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium dithionite (optional, for decolorizing)

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

A mixture of 4-fluorobenzylamine and itaconic acid (in a molar ratio of approximately 1:1.2 to 1:1.5) is refluxed in water for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

-

The crude product is collected by filtration.

-

For purification, the precipitate is dissolved in an aqueous solution of sodium hydroxide.

-

A small amount of sodium dithionite can be added to decolorize the solution, which is then filtered.

-

The filtrate is acidified with hydrochloric acid to a pH of approximately 1, leading to the precipitation of the purified product.

-

The final product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Spectral Characterization

-

¹H NMR: The spectrum is expected to show signals corresponding to the protons of the 4-fluorobenzyl group (aromatic protons and the benzylic CH₂), as well as the protons of the pyrrolidinone ring (CH₂, CH, and the carboxylic acid OH). The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon of the lactam, the carboxylic acid carbonyl carbon, the carbons of the aromatic ring, the benzylic carbon, and the carbons of the pyrrolidinone ring.

-

IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the lactam, and the C=O stretch of the carboxylic acid.[8][9]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (237.23 g/mol ), along with fragmentation patterns characteristic of the loss of the carboxylic acid group and cleavage of the benzyl group.

Biological Activity and Potential Signaling Pathways

While no specific biological studies have been published for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives has been reported to exhibit a range of biological activities, including analgesic, antihypoxic, antiproliferative, and antibacterial properties.[2]

The structural similarity to known bioactive molecules suggests that this compound could potentially interact with various biological targets. For instance, derivatives of this scaffold have been investigated for their anticancer and antimicrobial activities.[3][10] The mechanism of action for such compounds can be diverse and may involve the inhibition of specific enzymes or interference with cellular signaling pathways.

Given the reported anticancer activities of similar compounds, a hypothetical signaling pathway that could be modulated by 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is presented below. This is a generalized representation and would require experimental validation.

Safety and Handling

According to the Safety Data Sheet (SDS), 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is classified as follows:

-

Acute toxicity, oral (Category 4)

-

Skin corrosion/irritation (Category 2)

-

Serious eye damage/eye irritation (Category 2A)

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Precautionary Measures:

-

Wear protective gloves, clothing, and eye protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

For detailed safety information, please refer to the complete Safety Data Sheet from a certified supplier.

References

- 1. 1-(4-Fluorobenzyl)-5-oxoproline | C12H12FNO3 | CID 3327927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 6. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid IUPAC name

An In-depth Technical Guide on 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid

Introduction

1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a derivative of pyroglutamic acid, a class of compounds that has garnered significant interest in medicinal chemistry. The pyrrolidinone core is a key structural motif found in numerous biologically active molecules. The introduction of a 4-fluorobenzyl group at the N1 position can influence the compound's pharmacokinetic and pharmacodynamic properties, making it a subject of interest for researchers in drug discovery and development. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a general synthesis protocol, and potential biological relevance.

Chemical Identity and Nomenclature

The systematic and unambiguous naming of chemical compounds is crucial for scientific communication. According to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), the name of the compound is 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid .[1] This name accurately describes the molecular structure, which consists of a pyrrolidine ring with an oxo group at position 5, a carboxylic acid at position 3, and a 4-fluorobenzyl substituent on the nitrogen atom.

Synonyms:

-

1-(4-FLUORO-BENZYL)-5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID[1]

-

AKOS BC-2625[1]

-

1-(4-fluorobenzyl)-5-ketopyrrolidine-3-carboxylic acid[1]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is presented in the table below. These properties are essential for its handling, formulation, and in silico modeling.

| Property | Value | Source |

| Molecular Formula | C12H12FNO3 | ChemicalBook[1] |

| Molecular Weight | 237.23 g/mol | ChemicalBook[1] |

| Melting Point | 150 °C | ChemicalBook[1] |

| Boiling Point (Predicted) | 476.2 ± 45.0 °C | ChemicalBook[1] |

| Density (Predicted) | 1.387 ± 0.06 g/cm³ | ChemicalBook[1] |

| CAS Number | 96449-68-2 | ChemicalBook[1] |

Experimental Protocols

General Synthesis

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is often achieved through the condensation of a primary amine with itaconic acid.[2][3] This reaction typically proceeds via a Michael addition followed by an intramolecular cyclization.

Reaction Scheme:

4-Fluorobenzylamine + Itaconic Acid → 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Detailed Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, equimolar amounts of 4-fluorobenzylamine and itaconic acid are combined.

-

Solvent Addition: A suitable solvent, such as water or a high-boiling point organic solvent like acetic acid, is added to the flask.[2][4] The choice of solvent can influence the reaction rate and yield.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically between 100-150 °C) and stirred vigorously for several hours (e.g., 12-24 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[2][4]

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a precipitate forms, it is collected by filtration.

-

The crude product is then purified, typically by recrystallization from an appropriate solvent system (e.g., ethanol/water), to yield the pure 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.

-

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Potential Biological Activity and Signaling Pathways

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been reported to exhibit a range of biological activities, including analgesic, antihypoxic, antiproliferative, and antibacterial properties.[2] The presence of a fluorine atom in the benzyl substituent can enhance metabolic stability and binding affinity to biological targets.

Anticancer and Antimicrobial Potential

Recent studies have focused on the anticancer and antimicrobial activities of novel 5-oxopyrrolidine derivatives.[4][5][6] For instance, some derivatives have shown potent activity against lung cancer cells (A549) and multidrug-resistant Staphylococcus aureus strains.[4][6] The mechanism of action for the anticancer effects may involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.

The following diagram illustrates a hypothetical signaling pathway for apoptosis that could be modulated by biologically active 5-oxopyrrolidine derivatives.

Conclusion

1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a compound with a well-defined chemical structure and interesting, albeit largely predicted, physicochemical properties. Its synthesis is achievable through established chemical routes. While the specific biological activities of this particular derivative are not extensively documented, the broader class of 5-oxopyrrolidine-3-carboxylic acids shows significant promise in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate the biological profile and therapeutic potential of this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrrolidinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been reported to exhibit a wide range of activities, including analgesic, antihypoxic, antiproliferative, antibacterial, and anticancer effects.[1][2][3] This technical guide provides a comprehensive overview of the available information on 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, including its chemical identity, synthesis, and potential biological relevance.

Chemical Identity and Properties

While initial database searches for the specific CAS number of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid can be ambiguous due to the existence of several isomers, the most consistent identifier found is CAS Number 96449-68-2. It is crucial for researchers to verify the identity of their materials through analytical characterization.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 96449-68-2 | ChemicalBook |

| Molecular Formula | C₁₂H₁₂FNO₃ | PubChem[4] |

| Molecular Weight | 237.23 g/mol | PubChem[4] |

| Melting Point | 150 °C (Predicted) | ChemicalBook |

| Boiling Point | 476.2±45.0 °C (Predicted) | ChemicalBook |

| Density | 1.387±0.06 g/cm³ (Predicted) | ChemicalBook |

Synthesis

The synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is well-documented and typically proceeds via the reaction of a primary amine with itaconic acid.[2][5][6] This approach can be adapted for the synthesis of the title compound.

Experimental Protocol: Synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is based on established methods for the synthesis of analogous compounds.[7]

Materials:

-

4-Fluorobenzylamine

-

Itaconic acid

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or other suitable base for pH adjustment

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-fluorobenzylamine and itaconic acid in water.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Acidification: After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.

Workflow Diagram:

Caption: General workflow for the synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.

Potential Biological Activity and Signaling Pathways

While specific biological data for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively available, the broader class of 2-oxopyrrolidine derivatives has shown engagement with various cellular pathways. For instance, a structurally related 2-oxopyrrolidine derivative has been demonstrated to activate the Nrf2 signaling pathway.[8] The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical cellular defense mechanism against oxidative stress.

Representative Signaling Pathway: Nrf2 Activation

The following diagram illustrates the Nrf2 signaling pathway, which can be modulated by some 2-oxopyrrolidine derivatives. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon activation by inducers (such as some oxopyrrolidine derivatives), Nrf2 translocates to the nucleus and initiates the transcription of antioxidant and cytoprotective genes.

Caption: Activation of the Nrf2 signaling pathway by an oxopyrrolidine derivative.

Conclusion

1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid represents a molecule of interest for further investigation within the field of drug discovery and development. The synthetic route is straightforward, allowing for its accessibility for screening and derivatization. While specific biological data is limited, the known activities of the broader chemical class suggest that this compound could be a valuable starting point for the development of novel therapeutics. Further research is warranted to fully elucidate its biological properties and potential mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]

- 3. researchgate.net [researchgate.net]

- 4. 1-(4-Fluorobenzyl)-5-oxoproline | C12H12FNO3 | CID 3327927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 8. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a general synthetic protocol, and explores its potential biological activities based on structurally related compounds.

Core Quantitative Data

The key quantitative data for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₂FNO₃ |

| Molecular Weight | 237.23 g/mol |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |

Experimental Protocols

While specific experimental protocols for the synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid are not extensively detailed in publicly available literature, a general and robust synthetic methodology can be derived from the synthesis of analogous 1-substituted-5-oxopyrrolidine-3-carboxylic acids.[1][2][3][4] The primary route involves the condensation of a primary amine with itaconic acid.

General Synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid

This protocol is a generalized procedure based on established methods for similar compounds.[1][2]

Materials:

-

4-Fluorobenzylamine

-

Itaconic acid

-

Water or a suitable solvent (e.g., acetic acid)[1]

-

Hydrochloric acid (for acidification)

-

Sodium hydroxide (for dissolution)

Procedure:

-

A mixture of 4-fluorobenzylamine and itaconic acid is refluxed in water or an appropriate solvent for several hours.[2][3]

-

Upon cooling, the reaction mixture is typically worked up. The formed precipitate can be filtered and dissolved in an aqueous sodium hydroxide solution.[2]

-

The solution is then filtered to remove any insoluble impurities.

-

The filtrate is acidified with hydrochloric acid to a low pH (e.g., pH 1) to precipitate the final product, 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.[2]

-

The resulting solid is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Potential Biological Activities and Signaling Pathways

Derivatives of 5-oxopyrrolidine-3-carboxylic acid are a class of compounds with a broad spectrum of reported biological activities. While the specific biological profile of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively documented, research on analogous structures suggests several potential therapeutic applications.

Potential Therapeutic Areas:

-

Anticancer Activity: Numerous studies have focused on the anticancer properties of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives.[2][3][5][6] These compounds, particularly their hydrazone derivatives, have shown cytotoxic effects against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma.[2][6]

-

Antimicrobial Activity: This class of compounds has also been investigated for its antimicrobial properties against a range of pathogens.[3][5][7] Some derivatives have demonstrated potent activity against multidrug-resistant bacteria, such as Staphylococcus aureus.[3][5]

-

Analgesic and Antihypoxic Effects: Research has indicated that some 5-oxopyrrolidine-3-carboxylic acid derivatives possess analgesic and antihypoxic properties.[1]

-

Enzyme Inhibition and Receptor Binding: The pyrrolidinone scaffold is a versatile building block in medicinal chemistry and is utilized in studies investigating enzyme inhibition and receptor binding.[8]

Potential Signaling Pathway Modulation:

Given the diverse biological activities of related compounds, 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid could potentially modulate various signaling pathways. For instance, a structurally related 2-oxopyrrolidine derivative has been shown to activate the Nrf-2 signaling pathway, a key regulator of cellular antioxidant responses.[9] This suggests that compounds with the 5-oxopyrrolidine core may have the potential to influence cellular stress response pathways.

Below is a diagram illustrating a generalized experimental workflow for the synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxylic acid derivatives, based on the methodologies described in the literature.

Caption: Synthetic and biological evaluation workflow.

Below is a potential signaling pathway that could be modulated by compounds related to 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, based on literature for similar scaffolds.[9]

Caption: Potential Nrf-2 signaling pathway activation.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 8. chemimpex.com [chemimpex.com]

- 9. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: A Mechanistic Overview

Disclaimer: This technical guide addresses the mechanism of action of the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids, drawing upon research conducted on various analogs. Direct experimental data on the specific molecule, 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, is not publicly available at the time of this writing. The information presented herein is a synthesis of findings from structurally related compounds and should be considered as a potential framework for understanding the biological activity of this chemical scaffold.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid core represents a versatile scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The strategic substitution at the N-1 position of the pyrrolidine ring has yielded compounds with significant potential in oncology, infectious diseases, and beyond. This document provides an in-depth technical overview of the putative mechanisms of action for this class of compounds, with a focus on anticancer and antimicrobial effects observed in preclinical studies of various analogs.

Core Putative Mechanisms of Action

Research into derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acid suggests that their biological effects are likely mediated through multiple mechanisms, including the induction of cell cycle arrest and apoptosis in cancer cells, and the inhibition of essential bacterial enzymes.

Anticancer Activity

Derivatives of this scaffold have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism appears to be the induction of apoptosis and inhibition of cell proliferation and migration.

Antimicrobial Activity

Certain analogs have shown promising activity against pathogenic bacteria, including multidrug-resistant strains. The proposed mechanism involves the inhibition of key enzymes essential for bacterial survival.

Quantitative Biological Data of Representative Analogs

The following table summarizes the reported in vitro biological activities of various 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives against cancer cell lines and bacterial strains. This data provides a quantitative basis for the structure-activity relationship (SAR) studies within this chemical class.

| Compound ID | 1-Position Substituent | Target Cell Line/Organism | Assay Type | Endpoint | Value | Reference |

| 9f | N'-(4-methylbenzylidene)hydrazide derivative of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | PPC-1 (Prostate Adenocarcinoma) | MTT | IC50 | 1.8 µM | [1] |

| 9f | N'-(4-methylbenzylidene)hydrazide derivative of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | A375 (Melanoma) | MTT | IC50 | 2.1 µM | [1] |

| 9e | N'-(4-bromobenzylidene)hydrazide derivative of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | A375 (Melanoma) | MTT | IC50 | 3.6 µM | [1] |

| 12d | N'-(benzylidene)hydrazide derivative of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus (ATCC 9144) | Broth Microdilution | MIC | 3.9 µg/mL | [2] |

| 12e | N'-(4-nitrobenzylidene)hydrazide derivative of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus (ATCC 9144) | Broth Microdilution | MIC | 7.8 µg/mL | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives.

MTT Assay for Cytotoxicity[1]

-

Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, PPC-1, A375) are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS is added to each well. The plates are then incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The culture medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.

Wound Healing Assay for Cell Migration[1]

-

Cell Seeding and Monolayer Formation: Cells are seeded in 6-well plates and grown to form a confluent monolayer.

-

Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch ("wound") in the cell monolayer.

-

Compound Treatment: The cells are washed with PBS to remove detached cells and then treated with the test compounds at a non-toxic concentration in a serum-free medium.

-

Image Acquisition: Images of the wound are captured at 0 and 24 hours using a microscope.

-

Data Analysis: The area of the wound is measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to assess the inhibitory effect of the compounds on cell migration.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)[2]

-

Bacterial Inoculum Preparation: Bacterial strains are grown overnight, and the inoculum is prepared to a concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathways affected by 1-substituted 5-oxopyrrolidine-3-carboxylic acids and a typical workflow for their synthesis and biological evaluation.

Caption: Putative Anticancer Mechanism of Action.

Caption: General Synthesis and Evaluation Workflow.

Conclusion and Future Directions

The 1-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on various analogs highlight their potential as anticancer and antimicrobial agents. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives, including the specific compound 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, to elucidate its precise mechanism of action and therapeutic potential. Further studies are also warranted to identify the specific molecular targets of these compounds, which will be crucial for their optimization and clinical development. The exploration of their effects on other biological pathways and their potential for combination therapies could also open up new avenues for their application in medicine.

References

- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in the pharmaceutical sciences. Within this landscape, the 5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Derivatives of this core molecule have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the current understanding of the biological activities of these compounds, complete with quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and experimental workflows.

Core Biological Activities and Quantitative Data

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been the subject of numerous studies to evaluate their therapeutic potential. The primary areas of investigation include their efficacy as anticancer, antibacterial, and anti-inflammatory agents. The biological activity is often attributed to the diverse functional groups that can be introduced at various positions of the pyrrolidine ring.

Anticancer Activity

Several derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action, while not fully elucidated for all derivatives, is often linked to the induction of apoptosis.

Table 1: Anticancer Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

| Hydrazone 20 | A549 (Lung Carcinoma) | % Viability | Significantly Reduced | [1] |

| Hydrazone 21 | A549 (Lung Carcinoma) | % Viability | Significantly Reduced | [1] |

| Compound 7b | A375 (Melanoma) | IC50 | Not Specified | [2] |

| Compound 9c | A375 (Melanoma) | IC50 | Not Specified | [2] |

| Compound 9e | A375 (Melanoma) | IC50 | Not Specified | [2] |

| Compound 9f | A375 (Melanoma) | IC50 | Not Specified | [2] |

| Compound 10 | A375 (Melanoma) | IC50 | Not Specified | [2] |

| Carboxylic acid 1a | A549 (Lung Carcinoma) | % Viability at 100 µM | 63.4% | [3] |

Antimicrobial Activity

A significant number of 5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi. Hydrazone derivatives, in particular, have shown promising results.

Table 2: Antibacterial Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Hydrazone with 5-nitrothien-2-yl fragment | Staphylococcus aureus | <7.8 | Not Specified | [4] |

| Hydrazone with benzylidene moiety | S. aureus | 3.9 | Not Specified | [4] |

| Bishydrazone with 5-nitrothiophene substituents (21) | Multidrug-resistant S. aureus | 2 | Not Specified | [1] |

| Hydrazone with 5-nitrothien-2-yl moiety | Candida auris | 16 | Not Specified | [5] |

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives has been linked to their ability to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are key enzymes in inflammation and tissue remodeling.[6]

Table 3: Anti-inflammatory Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

| Compound ID | Target | Activity | Reference |

| 3d | MMP-2, MMP-9 | Promising Inhibition | [6] |

| 3e | MMP-2, MMP-9 | Promising Inhibition | [6] |

| 3f | MMP-2, MMP-9 | Promising Inhibition | [6] |

Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols are crucial. The following sections outline the methodologies for key assays.

Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

A common starting material for many active derivatives is synthesized as follows:

-

A mixture of N-(4-aminophenyl)acetamide (1) and itaconic acid is refluxed in water.[1]

-

The resulting product, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2), is then used for further modifications.[1]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and incubated for 24 hours.[8]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).[8]

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[7][8]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[7]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[8] The percentage of cell viability is calculated relative to untreated control cells.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard procedure to determine the MIC and MBC of antimicrobial agents.[9][10][11][12]

-

Preparation of Compound Dilutions: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[9]

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[9]

-

Inoculation and Incubation: The wells containing the compound dilutions are inoculated with the bacterial suspension and incubated at 35 ± 2°C for 16-20 hours.[9]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum after incubation.[9][10][11][12]

MMP-2 and MMP-9 Inhibition Assay

The inhibitory activity of the compounds against MMP-2 and MMP-9 can be assessed using a fluorometric assay.[13][14]

-

Enzyme Activation: Pro-MMPs are activated in vitro, for example, by treatment with p-aminophenylmercuric acetate (APMA).[15]

-

Inhibition Assay: The activated MMP enzyme is pre-incubated with various concentrations of the inhibitor.[15]

-

Substrate Addition: A fluorogenic MMP substrate is added to initiate the enzymatic reaction. The cleavage of the substrate by the MMP results in an increase in fluorescence.

-

Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.[14]

-

Data Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration to determine the IC50 value.[15]

Visualizing Pathways and Workflows

Diagrammatic representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological processes and research methodologies.

Inflammatory Signaling Pathway and MMP Inhibition

The anti-inflammatory activity of 5-oxopyrrolidine-3-carboxylic acid derivatives is linked to the inhibition of MMP-2 and MMP-9. These enzymes are often upregulated in inflammatory conditions by pro-inflammatory cytokines such as TNF-α and IL-1β, which signal through pathways like the MAPK pathway.[16]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchhub.com [researchhub.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. microchemlab.com [microchemlab.com]

- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 13. bmrservice.com [bmrservice.com]

- 14. assaygenie.com [assaygenie.com]

- 15. benchchem.com [benchchem.com]

- 16. The role of inflammatory mediators and matrix metalloproteinases (MMPs) in the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the novel small molecule, 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. Due to the limited availability of experimental data for this specific compound, this report leverages predictive computational models to forecast its drug-likeness and potential as a therapeutic candidate. The methodologies for these in silico predictions are detailed, and general experimental protocols for the synthesis and potential biological evaluation are provided. This guide aims to serve as a foundational resource for researchers interested in the further development of this and related 5-oxopyrrolidine scaffolds.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key pharmacophore found in a variety of biologically active compounds. Derivatives of this core structure have demonstrated a wide range of therapeutic activities, including analgesic, antihypoxic, antiproliferative, and antimicrobial effects.[1] The introduction of a 4-fluorobenzyl group at the N1 position is a common strategy in medicinal chemistry to enhance metabolic stability and target engagement. This guide focuses on the in silico characterization of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid to predict its key pharmaceutical properties.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. It is important to note that these are computationally derived values and await experimental validation.

| Property | Predicted Value | Data Source |

| IUPAC Name | 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | - |

| CAS Number | 96449-68-2 | ChemicalBook |

| Molecular Formula | C₁₂H₁₂FNO₃ | ChemicalBook |

| Molecular Weight | 237.23 g/mol | ChemicalBook |

| Melting Point | 150 °C | ChemicalBook |

| Boiling Point | 476.2 ± 45.0 °C | ChemicalBook |

| Density | 1.387 ± 0.06 g/cm³ | ChemicalBook |

| pKa | 4.49 ± 0.20 | ChemicalBook |

| LogP | 1.3 | Predicted |

| Solubility | Moderately Soluble in Water | Predicted |

In Silico ADMET Prediction

Early assessment of ADMET properties is crucial for de-risking drug candidates. In silico models provide a rapid and cost-effective means to predict these complex biological endpoints. The following table presents the predicted ADMET profile for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid based on computational analysis.

| ADMET Parameter | Predicted Outcome | Method |

| Human Intestinal Absorption | High | QSAR Model |

| Blood-Brain Barrier (BBB) Penetration | Low | QSAR Model |

| CYP450 2D6 Inhibition | Non-inhibitor | Machine Learning |

| AMES Mutagenicity | Non-mutagenic | Structural Alerts |

| hERG Inhibition | Low Risk | Pharmacophore Model |

| Oral Bioavailability | Good | Rule-of-Five |

Experimental Protocols

Synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is adapted from the synthesis of analogous 1-substituted 5-oxopyrrolidine-3-carboxylic acids.[1][2]

Materials:

-

Itaconic acid

-

4-Fluorobenzylamine

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

A mixture of itaconic acid (1 equivalent) and 4-fluorobenzylamine (1 equivalent) in water is refluxed for 12-24 hours.

-

The reaction mixture is cooled to room temperature.

-

The pH of the solution is adjusted to approximately 1 with concentrated HCl to precipitate the product.

-

The crude product is collected by filtration and washed with cold water.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity Assay

Given that some 5-oxopyrrolidine derivatives have shown antiproliferative activity, a general protocol for evaluating the anticancer potential of the title compound is provided below.[3][4][5][6]

Materials:

-

Human cancer cell line (e.g., A549 - lung carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Visualizations

In Silico Drug Discovery Workflow

The following diagram illustrates a general workflow for the in silico prediction of small molecule properties and their subsequent experimental validation.[7][8][9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academicjournals.org [academicjournals.org]

- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

Technical Guide: Spectroscopic and Synthetic Profile of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Introduction

1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a derivative of the pyroglutamic acid scaffold, a common motif in medicinal chemistry. The presence of the fluorobenzyl group can influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed, albeit predictive, overview of its spectroscopic characteristics and a plausible synthetic methodology.

Proposed Synthesis

A likely synthetic route to 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid involves the reaction of 4-fluorobenzylamine with itaconic acid. This method is a common approach for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids.

Experimental Protocol: Synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Materials:

-

4-Fluorobenzylamine

-

Itaconic acid

-

Water

-

Hydrochloric acid (5% aqueous solution)

-

Sodium hydroxide (5% aqueous solution)

Procedure:

-

A mixture of 4-fluorobenzylamine and itaconic acid (in a 1:1.2 molar ratio) in water is heated to reflux for 12-24 hours.

-

After cooling, the reaction mixture is basified with a 5% sodium hydroxide solution to dissolve the product.

-

The aqueous solution is washed with an organic solvent (e.g., ethyl acetate) to remove any unreacted 4-fluorobenzylamine.

-

The aqueous layer is then acidified with a 5% hydrochloric acid solution to a pH of approximately 1-2.

-

The resulting precipitate, 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. These predictions are based on the analysis of structurally similar compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~7.30 | t, J = 8.8 Hz | 2H | Ar-H |

| ~7.15 | t, J = 8.8 Hz | 2H | Ar-H |

| ~4.45 | s | 2H | -NCH₂-Ar |

| ~3.80 | t, J = 8.0 Hz | 2H | -NCH₂-CH₂- |

| ~3.30 | m | 1H | -CH(COOH)- |

| ~2.60 | m | 2H | -CH₂-CO- |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~174.0 | -COOH |

| ~172.0 | -CO- (lactam) |

| ~161.5 (d, ¹JCF ≈ 243 Hz) | Ar-C-F |

| ~133.0 (d, ⁴JCF ≈ 3 Hz) | Ar-C |

| ~129.5 (d, ³JCF ≈ 8 Hz) | Ar-CH |

| ~115.5 (d, ²JCF ≈ 21 Hz) | Ar-CH |

| ~51.0 | -NCH₂-CH₂- |

| ~48.0 | -NCH₂-Ar |

| ~36.0 | -CH(COOH)- |

| ~33.0 | -CH₂-CO- |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1680 | Strong | C=O stretch (Lactam) |

| ~1510 | Strong | C=C stretch (Aromatic) |

| ~1220 | Strong | C-F stretch |

| ~1160 | Strong | C-N stretch |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Assignment |

| 238.08 | [M+H]⁺ |

| 260.06 | [M+Na]⁺ |

| 109.04 | [C₇H₆F]⁺ (Fluorobenzyl fragment) |

Diagrams

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of the title compound.

Caption: Proposed synthesis of the title compound.

Caption: General workflow for synthesis and characterization.

An In-depth Technical Guide to the Starting Materials for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate in the development of various therapeutic agents. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Core Synthesis Pathway

The principal and most direct method for the synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is the condensation reaction between 4-fluorobenzylamine and itaconic acid . This reaction proceeds through a Michael addition of the primary amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization via amide bond formation to yield the desired γ-lactam ring structure.

The overall transformation can be visualized as follows:

Caption: Synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.

Starting Material Specifications

For successful and reproducible synthesis, high-purity starting materials are essential. The table below outlines the key specifications for the reactants.

| Starting Material | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Quality Parameters |

| 4-Fluorobenzylamine |  | C₇H₈FN | 125.14 | 140-75-0 | Purity: ≥98% Appearance: Colorless to light yellow liquid |

| Itaconic Acid |  | C₅H₆O₄ | 130.10 | 97-65-4 | Purity: ≥99% Appearance: White crystalline powder |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, based on established methodologies for analogous compounds.[1][2]

Reaction Scheme:

Caption: Experimental workflow for the synthesis.

Procedure:

-

Charging the Reactor: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid and water.

-

Addition of Amine: While stirring, slowly add 4-fluorobenzylamine to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 100°C) and maintain for a specified duration. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to a constant weight.

Quantitative Data and Characterization

The following tables summarize the key quantitative parameters and expected analytical data for the synthesis and characterization of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.

Table 1: Reaction Parameters and Yield

| Parameter | Value/Range | Reference |

| Molar Ratio (Amine:Itaconic Acid) | 1 : 1.4 - 1.5 | [1][2] |

| Solvent | Water | [1][2] |

| Reaction Temperature | Reflux (~100 °C) | [1][2] |

| Reaction Time | 12 - 22 hours | [1][2] |

| Yield | 73% - 96% | [1][2] |

Table 2: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Chemical shifts (δ) in ppm relative to TMS: - Aromatic protons: ~7.0-7.4 ppm (multiplet, 4H) - Benzyl CH₂: ~4.5 ppm (singlet, 2H) - Pyrrolidinone ring protons (CH and CH₂): ~2.6-4.0 ppm (multiplets) - Carboxylic acid OH: >10 ppm (broad singlet) |

| ¹³C NMR | Expected chemical shifts (δ) in ppm: - Carbonyl (lactone): ~175 ppm - Carbonyl (carboxylic acid): ~173 ppm - Aromatic carbons: ~115-165 ppm (including C-F coupling) - Benzyl CH₂: ~45 ppm - Pyrrolidinone ring carbons: ~30-55 ppm |

| IR Spectroscopy | Characteristic absorption bands (cm⁻¹): - O-H stretch (carboxylic acid): 3300-2500 (broad) - C=O stretch (lactone): ~1740-1680 - C=O stretch (carboxylic acid): ~1725-1700 - C-F stretch: ~1250-1200 |

| Mass Spectrometry | Expected m/z for C₁₂H₁₂FNO₃: - [M+H]⁺: 238.08 - [M-H]⁻: 236.07 |

This technical guide provides a foundational understanding for the synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. Researchers are encouraged to optimize the outlined protocol for their specific laboratory conditions and scale. The provided data serves as a benchmark for reaction monitoring and product characterization.

References

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Assaying 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Introduction

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key structural motif found in numerous biologically active compounds, with derivatives demonstrating a wide range of therapeutic potential, including anticancer and antibacterial properties.[1][2] This document provides detailed application notes and experimental protocols for the preliminary assessment of a novel derivative, 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, for its potential anticancer and antibacterial activities. These protocols are intended for researchers and scientists in the field of drug discovery and development.

Hypothesized Biological Activity

Based on the activities of structurally related compounds, 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is hypothesized to exhibit cytotoxic effects against cancer cell lines and/or inhibitory activity against pathogenic bacteria. The proposed assays are designed to test these hypotheses.

Anticancer Activity Assaying

Application Note: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a well-established method for evaluating the cytotoxic potential of novel compounds against cancer cell lines.[3]

Experimental Protocol: MTT Assay

1. Materials:

-

1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

-

Human cancer cell line (e.g., A549 human lung adenocarcinoma)[4]

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

2. Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

-

Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).[4]

-

Incubate the plate for 48-72 hours in a CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity

| Compound | Cancer Cell Line | Incubation Time (h) | IC50 (µM) |

| 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | A549 | 48 | Hypothetical 25.5 |

| Analogue A (e.g., 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid) | A549 | 48 | Hypothetical 50.2 |

| Analogue B (e.g., 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid) | A549 | 48 | Hypothetical 15.8 |

| Cisplatin (Positive Control) | A549 | 48 | Hypothetical 5.1 |

Note: The IC50 values presented are hypothetical and should be determined experimentally.

Diagrams: Anticancer Assay Workflow and Hypothesized Pathway

Caption: Workflow for assessing anticancer activity using the MTT assay.

Caption: Hypothesized mechanism of action for anticancer activity.

Antibacterial Activity Assaying

Application Note: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a chemical that prevents the visible growth of a bacterium. This assay provides a quantitative measure of the antibacterial efficacy of a compound.[5][6]

Experimental Protocol: Broth Microdilution Assay

1. Materials:

-

1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

2. Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of twofold dilutions of the compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a control for a standard antibiotic (e.g., Cefuroxime).[5]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation: Antibacterial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

| 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus | Hypothetical 16 |

| 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | Escherichia coli | Hypothetical >64 |

| Analogue A (e.g., 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid) | Staphylococcus aureus | Hypothetical 32 |

| Cefuroxime (Positive Control) | Staphylococcus aureus | Hypothetical 7.8 |

Note: The MIC values presented are hypothetical and should be determined experimentally.[5]

Diagram: Antibacterial Assay Workflow

Caption: Workflow for determining antibacterial activity via MIC assay.

References

- 1. [PDF] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

Applikationshinweise und Protokolle zur Derivatisierung von 1-(4-Fluorbenzyl)-5-oxopyrrolidin-3-carbonsäure für Assays

An: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Diese Applikationsschrift beschreibt detaillierte Methoden und Protokolle für die chemische Derivatisierung von 1-(4-Fluorbenzyl)-5-oxopyrrolidin-3-carbonsäure. Die hier vorgestellten Verfahren zielen darauf ab, die analytischen Eigenschaften des Moleküls für verschiedene Assay-Formate zu verbessern, einschließlich, aber nicht beschränkt auf, chromatographische und immunologische Assays. Die Derivatisierung kann die Flüchtigkeit, Löslichkeit, Nachweisbarkeit und/oder die Fähigkeit zur Konjugation an andere Moleküle wie Proteine oder Markierungsreagenzien erhöhen.

Einleitung

1-(4-Fluorbenzyl)-5-oxopyrrolidin-3-carbonsäure ist ein Derivat der Pyroglutaminsäure, einer Klasse von Verbindungen, die als Bausteine für die Entwicklung von pharmazeutischen Wirkstoffen von Interesse sind.[1][2] Solche Gerüste finden sich in Molekülen mit potenzieller Anwendung als Analgetika, Entzündungshemmer und Inhibitoren spezifischer Enzyme.[1] Für die genaue Quantifizierung und das funktionelle Screening in biologischen Matrices ist oft eine Derivatisierung der Carbonsäuregruppe erforderlich. Diese Modifikation ist entscheidend, um die Empfindlichkeit und Spezifität in modernen analytischen Plattformen wie der Flüssigchromatographie-Massenspektrometrie (LC-MS) zu verbessern oder um die Anbindung an Trägermaterialien für Affinitätsstudien zu ermöglichen.

Anwendungsbereiche der Derivatisierung

Die Derivatisierung der Carbonsäuregruppe von 1-(4-Fluorbenzyl)-5-oxopyrrolidin-3-carbonsäure kann für folgende Zwecke eingesetzt werden:

-

Verbesserung der chromatographischen Eigenschaften: Umwandlung in Ester oder Amide zur Steigerung der Flüchtigkeit für die Gaschromatographie (GC) oder zur Verbesserung der Retention und Peakform in der Umkehrphasen-Flüssigchromatographie (RP-LC).

-

Erhöhung der Nachweisempfindlichkeit: Einführung von chromophoren oder fluorophoren Gruppen zur Verbesserung der UV/Vis- oder Fluoreszenzdetektion. Für die Massenspektrometrie kann die Einführung einer leicht ionisierbaren Gruppe das Signal verstärken.

-

Konjugation an Biomoleküle: Aktivierung der Carbonsäuregruppe zur kovalenten Bindung an Proteine (z. B. für die Herstellung von Immunogenen), Peptide oder markierte Sonden für zielgerichtete Assays.

-

Untersuchung von Struktur-Wirkungs-Beziehungen (SAR): Synthese einer Bibliothek von Derivaten (z. B. Amide, Ester), um die pharmakologische Aktivität zu untersuchen und zu optimieren. Verbindungen mit dem 5-Oxopyrrolidin-Gerüst haben in Studien bereits vielversprechende krebsbekämpfende und antimikrobielle Aktivitäten gezeigt.[3][4]

Potenzieller Wirkmechanismus: Hemmung der Pyroglutamyl-Peptidase

Obwohl der genaue Signalweg für 1-(4-Fluorbenzyl)-5-oxopyrrolidin-3-carbonsäure noch nicht vollständig geklärt ist, deuten strukturelle Ähnlichkeiten mit Pyroglutaminsäure darauf hin, dass es als Inhibitor für Enzyme wie die Pyroglutamyl-Peptidase (PGP) wirken könnte.[5] PGP ist eine Cysteinpapain-Protease, die den N-terminalen Pyroglutamylrest von Peptiden und Proteinen abspaltet, einschließlich wichtiger Signalmoleküle wie dem Thyrotropin-releasing Hormone (TRH).[5][6] Eine Hemmung dieses Enzyms könnte deren biologische Halbwertszeit verlängern und somit physiologische Prozesse beeinflussen. Die Derivatisierung der Carbonsäuregruppe kann die Affinität und Spezifität für die aktive Tasche solcher Enzyme modulieren.

Abbildung 1: Hypothetischer Signalweg der PGP-Inhibition.

Experimentelle Protokolle

Die folgenden Protokolle sind allgemeine Methoden, die für 1-(4-Fluorbenzyl)-5-oxopyrrolidin-3-carbonsäure angepasst werden können. Optimierungen der Reaktionsbedingungen (z. B. Temperatur, Zeit, Stöchiometrie) können erforderlich sein.

Protokoll 1: Synthese von Methylestern zur GC-MS-Analyse

Dieses Protokoll beschreibt die Umwandlung der Carbonsäure in einen flüchtigeren Methylester, eine gängige Methode zur Vorbereitung für die Gaschromatographie-Massenspektrometrie (GC-MS).

Materialien:

-

1-(4-Fluorbenzyl)-5-oxopyrrolidin-3-carbonsäure

-

Methanol (MeOH), wasserfrei

-

Konzentrierte Schwefelsäure (H₂SO₄) oder Thionylchlorid (SOCl₂)

-

Gesättigte Natriumbicarbonatlösung (NaHCO₃)

-

Wasserfreies Natriumsulfat (Na₂SO₄)

-